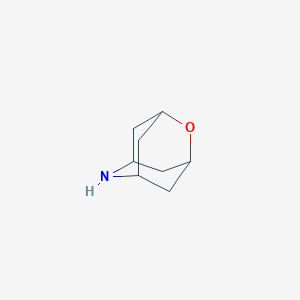

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

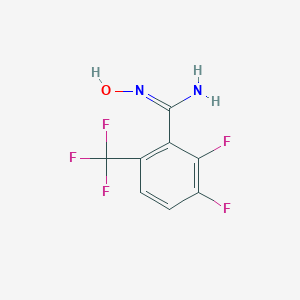

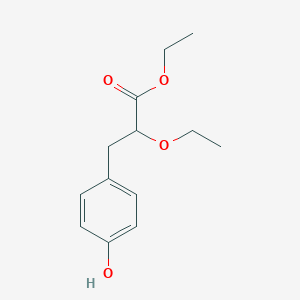

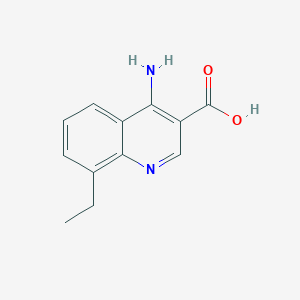

“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is a chemical compound with the molecular formula C8H13NO. It is used for research purposes .

Molecular Structure Analysis

The molecular weight of “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is 139.19 g/mol. The specific molecular structure is not provided in the search results .Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "(1r,3r,5r,7r)-2-Oxa-6-azaadamantane" .Physical And Chemical Properties Analysis

“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” has a molecular weight of 139.19 g/mol. The compound’s boiling point is predicted to be 223.7±40.0 °C, and its density is predicted to be 1.100±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .科学研究应用

Organocatalytic Aerobic Alcohol Oxidation

- Application : Shibuya et al. (2011) describe an organocatalytic system using 5-Fluoro-2-azaadamantane N-oxyl for efficient aerobic alcohol oxidation. This method offers a mild, acid-free, metal-free approach suitable for various applications, emphasizing its environmental friendliness and broad scope (Shibuya et al., 2011).

Oxidation Products of Heteroadamantyl-substituted Hydrazines

- Application : Li et al. (2010) studied the oxidation of 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane. Their research provides insight into the electronic interactions and potential applications in the synthesis of complex organic compounds (Li et al., 2010).

Catalytic Oxidation of Alcohols

- Application : Shibuya et al. (2006) developed stable nitroxyl radicals for the efficient oxidation of alcohols. These catalysts, including 2-azaadamantane N-oxyl (AZADO), show superior proficiency in converting sterically hindered alcohols to carbonyl compounds (Shibuya et al., 2006).

Synthesis of Azaadamantane Derivatives

- Application : Wu et al. (2018) synthesized 2-Azaadamantan-6-one and related derivatives. This work is significant for the creation of novel organic structures with potential applications in various chemical syntheses (Wu et al., 2018).

Solvent-Free Aerobic Oxidation

- Application : Kuang et al. (2011) established a green protocol for the aerobic oxidation of alcohols using 1-Methyl-2-azaadamantane N-oxyl. Their approach emphasizes solvent-free conditions and the reusability of the catalyst (Kuang et al., 2011).

Intramolecular Redox Reactions

- Application : Vatsadze et al. (2006) explored the redox behavior in diazabicyclo compounds, providing a foundation for understanding complex redox processes in organic chemistry (Vatsadze et al., 2006).

Preparation Methods for Oxidation Catalysts

- Application : Shibuya et al. (2011) discuss scalable preparation methods for AZADO and related radicals. This research is pivotal for the commercialization of these radicals, offering green alternatives in alcohol oxidation (Shibuya et al., 2011).

NMR Studies of Azaadamantane Derivatives

- Application : Fernández et al. (1989) used NMR methods to study azaadamantane derivatives. Their findings are crucial for understanding the structural and electronic properties of these compounds (Fernández et al., 1989).

Synthesis of Spiroaminals

- Application : Sinibaldi and Canet (2008) review the synthesis of spiroaminals, including 1-oxa-6-azaspiro derivatives. These compounds have significant biological activities and represent important targets in chemical synthesis (Sinibaldi & Canet, 2008).

安全和危害

The safety data sheet for “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” provides several precautionary statements. It advises against breathing in dust/fume/gas/mist/vapours/spray and recommends using personal protective equipment as required . It also suggests that the compound should be handled under inert gas and protected from moisture .

未来方向

属性

IUPAC Name |

2-oxa-6-azatricyclo[3.3.1.13,7]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVHGGRVBURLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(N2)CC1O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)